molecular formula C16H16N2O4S B2600647 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 865161-36-0

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No. B2600647
CAS RN: 865161-36-0
M. Wt: 332.37
InChI Key: VKNAKSHNWXFBMA-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide, commonly known as MBTF, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. MBTF is a benzothiazole derivative that is synthesized through a multistep process involving various chemical reactions.

Scientific Research Applications

Oligonucleotide Synthesis

This compound has been utilized in the synthesis of stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides . These oligonucleotides are significant in genetic research and therapy, as they can be designed to alter gene expression or modify RNA splicing. The incorporation of specific linkages in these oligonucleotides increases RNA-binding affinity, which is crucial for therapeutic applications targeting genetic diseases.

Corrosion Inhibition

In the field of materials science, derivatives of this compound have shown effectiveness as corrosion inhibitors . They are particularly useful in protecting metals like mild steel in acidic environments, which is essential for extending the lifespan of industrial machinery and infrastructure. The compound’s adsorption properties contribute to its inhibition efficiency, making it a valuable asset in anti-corrosion coatings.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of related phosphorothioate oligonucleotides have been studied, indicating potential applications in drug development . Understanding these properties is vital for designing drugs with optimal absorption, distribution, metabolism, and excretion characteristics, leading to more effective and safer pharmaceuticals.

Biological Activity of Indole Derivatives

Indole derivatives, which share structural similarities with this compound, have a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects. The compound’s structural features may be leveraged to develop new medications that harness these biological properties.

Molecular Motor Inhibition

In cancer research, small molecules that inhibit molecular motors like mitotic kinesins have been identified as potential therapeutic agents . Compounds similar to F1359-1488 could be designed to target these molecular motors, thereby inhibiting tumor growth and offering a novel approach to cancer treatment.

Scientific Data Analysis and Bias Mitigation

Cognitive biases in scientific research can lead to systematic errors. Studies have suggested methods to counteract these biases, and compounds like F1359-1488 could be used in the development of tools that assist in data analysis and debiasing techniques . This application is particularly relevant in ensuring the integrity and reliability of scientific findings.

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-20-9-7-18-12-6-5-11(21-2)10-14(12)23-16(18)17-15(19)13-4-3-8-22-13/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNAKSHNWXFBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.